![molecular formula C22H22N4O4S B2469703 4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine CAS No. 1112301-51-5](/img/structure/B2469703.png)
4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that likely contains a piperidine ring and an imidazole ring. Piperidine is a common organic compound that forms the basis for many pharmaceuticals and alkaloids . Imidazole rings are also found in many important biological molecules, including histidine and the nucleic acids guanine and adenine .
Molecular Structure Analysis
The molecular structure of your compound would likely be complex due to the presence of both piperidine and imidazole rings. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Piperidine and imidazole rings are involved in a wide range of chemical reactions. They can act as bases, nucleophiles, or even leaving groups, depending on the conditions and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms included in the molecule .Scientific Research Applications
NMDA Receptor Antagonism
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, a related compound, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This antagonism is significant in models of Parkinson's disease, where it potentiates the effects of L-DOPA in rat models (Wright et al., 1999).
Structural Analysis
The crystal structure of a similar compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, provides insights into the molecular conformation and dihedral angles between planar rings, aiding in understanding the structural basis for its biological activity (Yıldırım et al., 2006).
Antibacterial and Antifungal Activity
Novel analogs of imidazole and piperidine, including compounds structurally related to 4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine, have been synthesized and shown to possess significant antibacterial and antifungal activity. This demonstrates the potential of these compounds in addressing microbial infections (Anisetti et al., 2012).
Synthesis of Novel Derivatives
The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives involving piperidine highlights the versatility and potential for creating diverse molecular structures with potential biological activities (Goli-Garmroodi et al., 2015).
Antidiabetic Compounds
Piperazine derivatives, including those structurally related to this compound, have been identified as novel antidiabetic compounds. These compounds have been shown to increase insulin secretion and improve glucose tolerance in rat models of diabetes, indicating their therapeutic potential (Le Bihan et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-25-17-10-9-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-5-7-14(29-3)8-6-13/h5-11H,12H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEMPNQJBUFCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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